

Synthesis of 2-(Ethylthio)ethylamine from ethyl mercaptan

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Ethylthio)ethylamine

Cat. No.: B1582263

[Get Quote](#)

An In-depth Technical Guide for the Synthesis of **2-(Ethylthio)ethylamine** from Ethyl Mercaptan

Abstract

2-(Ethylthio)ethylamine is a pivotal chemical intermediate with significant applications in the development of pharmaceuticals, agrochemicals, and industrial materials such as corrosion inhibitors and surfactants.^[1] Its unique structure, featuring both a primary amine and a thioether group, allows for versatile reactivity, making it a valuable building block in complex organic synthesis.^[2] This guide provides a comprehensive technical overview of the primary synthetic pathways for producing **2-(Ethylthio)ethylamine**, with a core focus on routes starting from the readily available precursor, ethyl mercaptan. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and discuss critical safety considerations for handling the hazardous reagents involved. This document is intended for researchers, chemists, and process development scientists seeking a thorough and practical understanding of this important synthesis.

Introduction

Overview of 2-(Ethylthio)ethylamine

2-(Ethylthio)ethylamine (CAS RN: 36489-03-9) is a bifunctional molecule that serves as a cornerstone in various synthetic endeavors.^{[3][4][5]} In medicinal chemistry, it is a key fragment for producing drugs targeting cardiovascular and neurological conditions.^[1] Its ability to act as

a bidentate ligand allows it to form stable complexes with transition metals like palladium, opening avenues for applications in catalysis and cancer chemotherapy.[2]

Table 1: Physicochemical Properties of **2-(Ethylthio)ethylamine**

Property	Value	Source
CAS Number	36489-03-9	[3][4]
Molecular Formula	C ₄ H ₁₁ NS	[1][3]
Molecular Weight	105.20 g/mol	[3]
Boiling Point	159-160 °C (at 760 mmHg)	[1]
Density	0.946 g/mL (at 25 °C)	[1]
Refractive Index	n _{20/D} 1.4900	
Appearance	Colorless Liquid	[6]

The Precursor: Ethyl Mercaptan

The primary starting material, ethyl mercaptan (ethanethiol, CAS RN: 75-08-1), is a volatile, colorless liquid renowned for its potent and disagreeable skunk-like odor.[7] Its high volatility (boiling point: 35 °C / 95 °F) and extreme flammability (flash point: -48 °C / -55 °F) demand stringent safety protocols.[7][8]

Expertise & Experience Insight: The decision to use ethyl mercaptan as a precursor is driven by its high reactivity as a nucleophile (in its thiolate form) and its commercial availability. However, its physical properties dictate that all reactions must be conducted in well-ventilated fume hoods or closed systems, with meticulous attention to eliminating ignition sources.[9][10] All equipment must be grounded to prevent static discharge.[8]

Table 2: Key Hazards of Ethyl Mercaptan (Ethanethiol)

Hazard	Description	Mitigation Strategy
Extreme Flammability	Class IA Flammable Liquid. Vapors are heavier than air and can travel to an ignition source.[7][8]	Use only in a certified fume hood. Prohibit all open flames, sparks, and hot surfaces.[9][10] Use non-sparking tools and grounded equipment.[8][9]
High Toxicity	Harmful if inhaled or swallowed.[11][12] High concentrations can cause central nervous system depression, respiratory paralysis, and damage to the liver and kidneys.[7][13]	Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[9][14]
Strong Odor	Extremely potent odor detectable at very low concentrations.	Conduct all work in a fume hood. Have a decontamination plan and odor-neutralizing agents (e.g., bleach solution) readily available.
Reactivity	Reacts violently with strong oxidizing agents (e.g., calcium hypochlorite), acids, and epoxides.[8][13]	Store away from incompatible materials.[9] Ensure reaction vessels are designed to handle exothermic events.

Core Synthetic Pathways from Ethyl Mercaptan

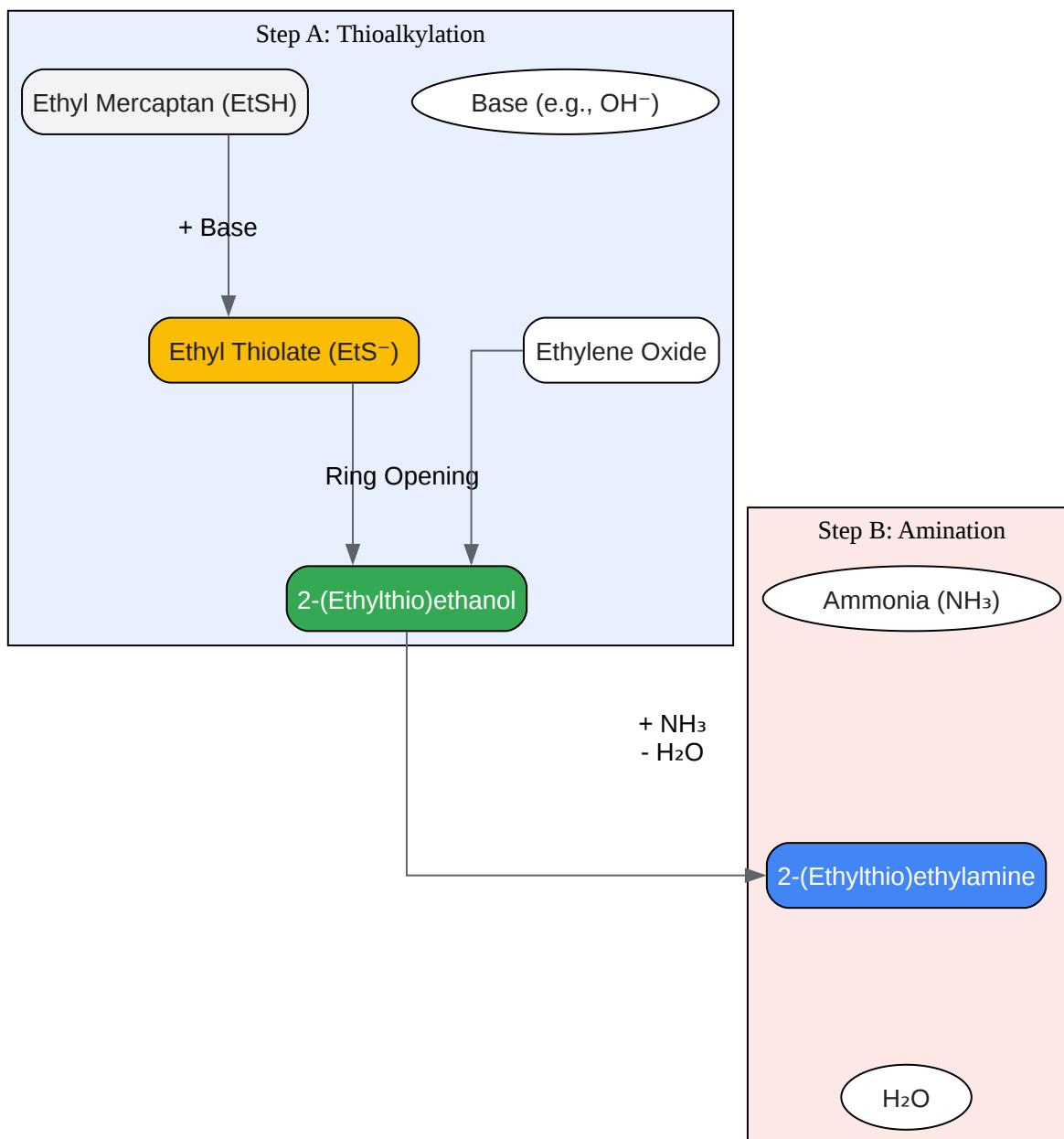
The synthesis of **2-(Ethylthio)ethylamine** from ethyl mercaptan is dominated by two logical and effective strategies: the thiol-epoxide amination pathway and the direct alkylation pathway.

Pathway 1: Thiol-Epoxide Amination (Two-Step Synthesis)

This is the most widely utilized and industrially scalable method. It proceeds in two distinct steps: first, the synthesis of a 2-(ethylthio)ethanol intermediate, followed by its subsequent

amination. This approach offers high selectivity and excellent overall yields, typically ranging from 85% to 95% under optimized conditions.[\[2\]](#)

The process begins with the base-catalyzed nucleophilic attack of the ethyl thiolate anion on the ethylene oxide ring. This ring-opening reaction forms the intermediate, 2-(ethylthio)ethanol. The intermediate is then converted to the final product via reductive amination or direct substitution with ammonia, often under pressure and with a catalyst.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the Thiol-Epoxyde Amination pathway.

The reaction between ethyl mercaptan and ethylene oxide is exothermic and can become uncontrollable if not managed properly.[15] The use of a promoter or catalyst is essential for achieving high yields at safe operating temperatures. A patented process highlights the use of ammonium hydroxide as an effective promoter, allowing the reaction to proceed smoothly at temperatures of 65-93 °C (150-200 °F) and pressures of 45-70 psig.[15] The ammonium hydroxide facilitates the formation of the ethyl thiolate nucleophile, which then attacks the epoxide.

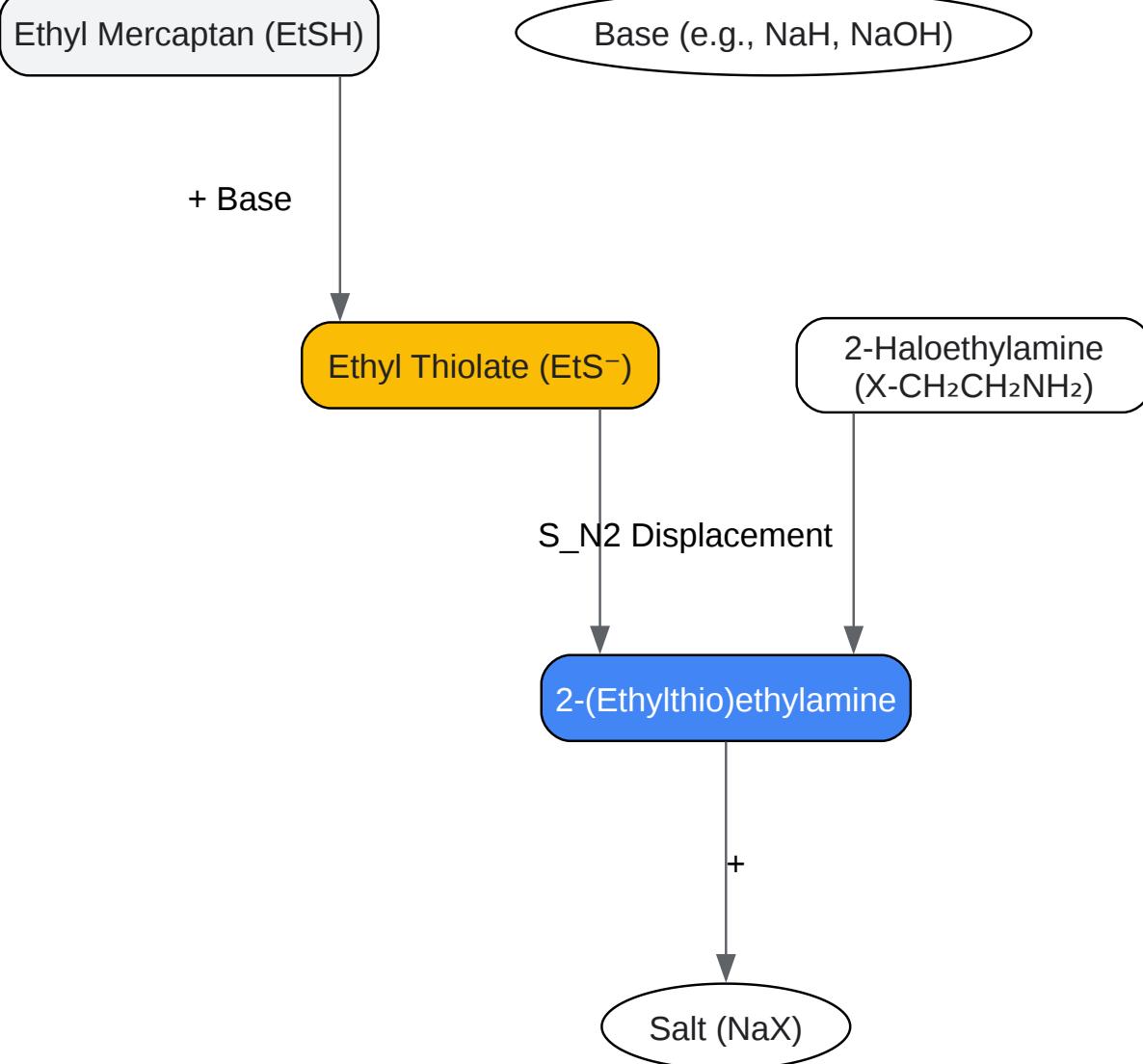
Trustworthiness Check: Using a promoter like ammonium hydroxide is a self-validating system. It increases the reaction rate at lower temperatures, which inherently prevents the dangerous, high-temperature side reactions and potential runaway conditions associated with the uncatalyzed process.[15] This choice enhances both safety and product purity.

The conversion of the alcohol intermediate to the target amine can be achieved by reacting it with ammonia at elevated temperatures (50-100 °C) and pressures (1-5 atm).[2] For industrial-scale synthesis, this reductive amination is often facilitated by heterogeneous catalysts. Nickel-based catalysts, particularly those modified with thiol groups, have shown significant promise by enhancing both activity and selectivity while improving air stability.[2]

Pathway 2: Direct Alkylation with 2-Haloethylamine

An alternative, more direct route involves the reaction of ethyl mercaptan with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, via a nucleophilic substitution (S_N2) reaction.

In this pathway, a base is first used to deprotonate ethyl mercaptan, forming the potent ethyl thiolate nucleophile. This anion then displaces the halide from the 2-haloethylamine to form the final product and a salt byproduct.



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the Direct Alkylation pathway.

Expertise & Experience Insight: While this pathway appears more direct (one step vs. two), it presents its own challenges. 2-Haloethylamines are often used as their hydrochloride salts for stability, requiring an additional equivalent of base for neutralization before the reaction can proceed. Furthermore, the potential for aziridine formation from the 2-haloethylamine under basic conditions can lead to unwanted side products. The thiol-epoxide route is generally cleaner and higher-yielding, making it the preferred method in most professional settings.

Detailed Experimental Protocols

Protocol for Thiol-Epoxyde Amination Route (Laboratory Scale)

This protocol is a representative laboratory-scale procedure synthesized from established chemical principles and patent literature.[\[15\]](#) Extreme caution must be exercised at all times.

- Reagents: Ethyl mercaptan ($\geq 98\%$), Ethylene oxide (liquefied gas), Ammonium hydroxide (28-30% solution), Anhydrous Ammonia (gas or liquid), Deionized water, Hydrochloric acid (for pH adjustment), Sodium chloride, Anhydrous magnesium sulfate.
- Equipment: Pressure-rated reaction vessel (autoclave) with magnetic stirring, gas inlet, thermocouple, and pressure gauge; cooling bath (ice-water or cryocooler); dropping funnel or syringe pump for controlled addition; standard laboratory glassware for work-up; rotary evaporator; distillation apparatus.

PART A: Synthesis of 2-(Ethylthio)ethanol

- System Setup: Assemble the pressure reactor and ensure all fittings are secure. Purge the vessel with an inert gas (e.g., nitrogen or argon).
- Charging the Reactor: To the reactor, add ethyl mercaptan (1.0 mol). Cool the vessel to 0-5 °C using an external cooling bath.
- Catalyst Addition: Add ammonium hydroxide solution (e.g., 5% by weight of the ethyl mercaptan).[\[15\]](#)
- Ethylene Oxide Addition:(CRITICAL STEP) Slowly introduce liquefied ethylene oxide (1.05 mol) into the reactor via a syringe pump or pressure-equalized dropping funnel. The addition rate must be carefully controlled to maintain the internal temperature below 20 °C. The reaction is highly exothermic.
- Reaction: After the addition is complete, seal the reactor. Allow the mixture to slowly warm to room temperature, then heat to 70-80 °C.[\[15\]](#) Monitor the internal pressure. Maintain stirring at this temperature for 4-6 hours or until the pressure stabilizes, indicating consumption of ethylene oxide.

- Cooling and Venting: Cool the reactor back to room temperature. Carefully vent any excess pressure in a fume hood.

PART B: Amination to **2-(Ethylthio)ethylamine**

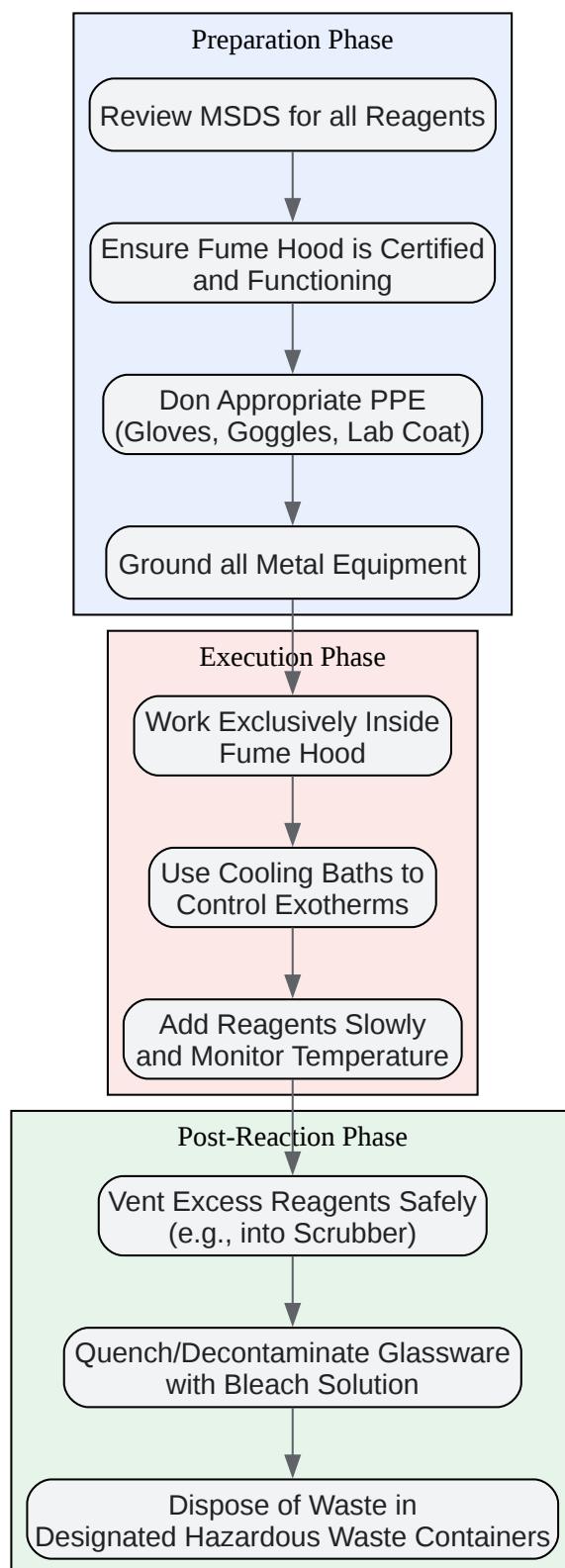
- Ammonia Addition: Cool the reactor containing the crude 2-(ethylthio)ethanol to -10 °C. Carefully introduce anhydrous ammonia (3-5 mol equivalents) into the reactor.
- Reaction: Seal the reactor again. Slowly heat the vessel to 80-100 °C.^[2] The pressure will increase significantly. Do not exceed the pressure rating of the vessel. Maintain the reaction at this temperature for 12-18 hours.
- Work-up and Purification:
 - Cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood.
 - Transfer the crude reaction mixture to a round-bottom flask.
 - Acidify the mixture with aqueous HCl to a pH of ~2 to protonate the amine and separate it from non-basic impurities.
 - Wash the acidic aqueous layer with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting material and byproducts. Discard the organic layer.
 - Basify the aqueous layer with cold 50% NaOH solution to a pH >12 to deprotonate the amine. The product may separate as an oil.
 - Extract the product into a suitable organic solvent (e.g., dichloromethane) multiple times.
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
 - Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure **2-(Ethylthio)ethylamine**.

The identity and purity of the final product should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: To confirm the chemical structure.
- GC-MS: To assess purity and confirm the molecular weight.
- FTIR: To identify characteristic functional group vibrations (N-H and C-S bonds).

Safety Protocol Workflow

Handling highly hazardous materials like ethyl mercaptan and ethylene oxide requires a systematic approach to safety.



[Click to download full resolution via product page](#)

Caption: A mandatory safety workflow for handling hazardous reagents.

Process Optimization and Comparison

The choice of synthetic route depends on factors like scale, available equipment, and safety considerations.

Table 3: Comparison of Synthetic Routes

Parameter	Pathway 1: Thiol-Epoxyde Amination	Pathway 2: Direct Alkylation
Starting Materials	Ethyl Mercaptan, Ethylene Oxide, Ammonia	Ethyl Mercaptan, 2-Haloethylamine, Base
Number of Steps	Two	One
Typical Yield	High (85-95%)[2]	Moderate to Good
Key Advantage	High selectivity, clean reaction, scalable.	More direct, avoids handling ethylene oxide.
Key Disadvantage	Requires handling highly hazardous ethylene oxide and ammonia under pressure.	Potential for side reactions (aziridine formation), 2-haloethylamine reagents can be less stable.
Safety Concerns	Handling of toxic, flammable, and potentially explosive ethylene oxide. High-pressure reactions.	Handling of lachrymatory and toxic 2-haloethylamines.
Ideal Application	Industrial and large-scale laboratory synthesis.	Smaller-scale laboratory synthesis where handling ethylene oxide is not feasible.

Conclusion

The synthesis of **2-(Ethylthio)ethylamine** from ethyl mercaptan is most effectively and reliably achieved via the two-step thiol-epoxide amination pathway. This route, involving the formation and subsequent amination of a 2-(ethylthio)ethanol intermediate, provides superior yields and selectivity, making it the preferred method for both laboratory and industrial production. While

direct alkylation offers a simpler pathway on paper, it is often complicated by side reactions and reagent stability issues. Regardless of the chosen route, the extreme hazards associated with ethyl mercaptan and other reagents necessitate a rigorous and unwavering commitment to safety protocols, including the use of proper engineering controls and personal protective equipment.

References

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethyl Mercaptan.
- CPACHEM. (2024). Safety data sheet: Ethyl mercaptan.
- MySkinRecipes. (n.d.). **2-(Ethylthio)ethylamine**.
- Google Patents. (1965). US3213144A - Production of 2-(ethylthio) ethanol.
- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). **2-(ethylthio)ethylamine** cas no.36489-03-9.
- Fire Engineering. (1993). CHEMICAL DATA NOTEBOOK SERIES #85: ETHYL MERCAPTAN.
- Centers for Disease Control and Prevention. (n.d.). Ethyl mercaptan - NIOSH Pocket Guide to Chemical Hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Ethylthio)ethylamine [myskinrecipes.com]
- 2. Buy 2-(Ethylthio)ethylamine | 36489-03-9 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2-(ETHYLTHIO)ETHYLAMINE | 36489-03-9 [amp.chemicalbook.com]
- 6. 2-(ETHYLTHIO)ETHYLAMINE, CasNo.36489-03-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl mercaptan [cdc.gov]
- 8. ETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]
- 10. cpchem.com [cpchem.com]
- 11. chempoint.com [chempoint.com]
- 12. cpachem.com [cpachem.com]
- 13. fireengineering.com [fireengineering.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of 2-(Ethylthio)ethylamine from ethyl mercaptan]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582263#synthesis-of-2-ethylthio-ethylamine-from-ethyl-mercaptan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com